molecular formula C20H18N4O3 B2434700 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea CAS No. 2309584-78-7

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea

Cat. No.: B2434700
CAS No.: 2309584-78-7
M. Wt: 362.389
InChI Key: ISHDRGPJJYYURZ-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is a complex organic compound that features a bipyridine moiety and a benzo[d][1,3]dioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine in the presence of a palladium catalyst.

    Formation of the Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Coupling of Intermediates: The bipyridine and benzo[d][1,3]dioxole intermediates are then coupled using a suitable linker, such as a urea derivative, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bipyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the bipyridine and benzo[d][1,3]dioxole groups.

    Reduction: Reduced forms of the bipyridine and benzo[d][1,3]dioxole groups.

    Substitution: Substituted derivatives at the bipyridine moiety.

Scientific Research Applications

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety can coordinate with metal ions, while the benzo[d][1,3]dioxole group can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand.

    Benzo[d][1,3]dioxole: The parent compound of the benzo[d][1,3]dioxole group.

Uniqueness

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea is unique due to its combination of bipyridine and benzo[d][1,3]dioxole moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(23-11-14-1-2-18-19(10-14)27-13-26-18)24-12-15-3-8-22-17(9-15)16-4-6-21-7-5-16/h1-10H,11-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHDRGPJJYYURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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